molecular formula C10H15NO2 B040698 1,4-Dioxaspiro[4.5]decane-8-acetonitrile CAS No. 124499-37-2

1,4-Dioxaspiro[4.5]decane-8-acetonitrile

Cat. No.: B040698
CAS No.: 124499-37-2
M. Wt: 181.23 g/mol
InChI Key: BLIRGGYUBXDIHJ-UHFFFAOYSA-N
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Description

1,4-Dioxaspiro[4.5]decane-8-acetonitrile is a useful research compound. Its molecular formula is C10H15NO2 and its molecular weight is 181.23 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

Synthesis as a Bifunctional Intermediate

1,4-Dioxaspiro[4.5]decan-8-one, a closely related compound, is a bifunctional synthetic intermediate used extensively in synthesizing organic chemicals such as pharmaceutical intermediates, liquid crystals, and insecticides. Its synthesis from 1,4,9,12-tetraoxadispiro[4.2.4.2] tetradecane involves selective deketalization in an acidic solution, optimized to improve yield and reduce reaction time (Zhang, 2006).

Spiroacetals in Insects

Spiroacetals, including structures like 1,4-dioxaspiro[4.5]decanes, are found in insect secretions and serve various functions such as pheromones or repellents, showcasing their biological significance (Francke & Kitching, 2001).

Enantiomerically Pure Derivatives Synthesis

A novel approach for synthesizing enantiomerically pure derivatives of 1,4-dioxaspiro[4.5]decanes has been developed, which is significant for applications where the stereochemistry of the compound plays a crucial role, like in pharmaceuticals (Schwartz et al., 2005).

Analytical and Material Studies

Supramolecular Arrangements

The relationship between molecular structure and crystal structure of cyclohexane-5-spirohydantoin derivatives, structurally similar to 1,4-dioxaspiro[4.5]decane, has been studied, revealing insights into supramolecular arrangements and the role of substituents on the cyclohexane ring (Graus et al., 2010).

Phase Equilibria in Innovative Systems

Studies on the phase equilibria of 1,4-dioxaspiro[4.5]decane-2-methanol, termed 'protected glycerol', in sustainable solvents like water and ionic liquids, provide valuable data for designing future alternative reactions and extraction/separation processes (Melo et al., 2012).

Safety and Hazards

1,4-Dioxaspiro[4.5]decane-8-acetonitrile is classified as a hazardous substance. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using personal protective equipment, and ensuring adequate ventilation .

Properties

IUPAC Name

2-(1,4-dioxaspiro[4.5]decan-8-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c11-6-3-9-1-4-10(5-2-9)12-7-8-13-10/h9H,1-5,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLIRGGYUBXDIHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1CC#N)OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90437144
Record name 1,4-Dioxaspiro[4.5]decane-8-acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90437144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124499-37-2
Record name 1,4-Dioxaspiro[4.5]decane-8-acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90437144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The above nitrile (2.15 g) is treated with platinum oxide (0.1 g) in ethanol (200 ml) and hydrogenated at 3 atmospheres pressure over 4 hours. Removal of the catalyst and concentration of the solvent gives 8-cyanomethyl-1,4-dioxaspiro[4.5]decane as an oil.
Quantity
2.15 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0.1 g
Type
catalyst
Reaction Step One

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